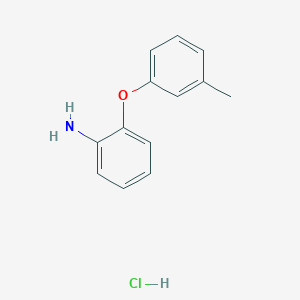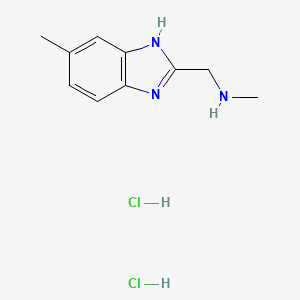
2-(3-Methylphenoxy)aniline hydrochloride
概要
説明
“2-(3-Methylphenoxy)aniline hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C13H13NO.HCl . The compound is also known as [2-(3-methylphenoxy)phenyl]amine hydrochloride .
Molecular Structure Analysis
The molecular weight of “2-(3-Methylphenoxy)aniline hydrochloride” is 235.71 . The InChI code for this compound is 1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H .科学的研究の応用
Genotoxic Activities and Carcinogenicity
Sorption to Soil and Environmental Impact
Another aspect of the scientific research on compounds like 2-(3-Methylphenoxy)aniline hydrochloride involves their sorption to soil, organic matter, and minerals, which is crucial for understanding their environmental fate and impact. Phenoxy herbicides, for instance, have been shown to sorb to soil and organic matter, impacting their mobility and degradation in the environment. Understanding the sorption behavior of such compounds helps in assessing their environmental risk and designing better management practices to mitigate their adverse effects. Studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, indicating that these components play a crucial role in the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Effects and Potential Applications
Research on chlorogenic acid, a related compound, provides insights into the pharmacological effects and potential therapeutic applications of phenolic compounds, which could extend to derivatives like 2-(3-Methylphenoxy)aniline hydrochloride. Chlorogenic acid exhibits various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Such research underscores the potential of phenolic compounds in treating a wide range of disorders, suggesting that derivatives like 2-(3-Methylphenoxy)aniline hydrochloride may also possess valuable pharmacological properties that warrant further exploration (Naveed et al., 2018).
作用機序
Safety and Hazards
将来の方向性
While specific future directions for “2-(3-Methylphenoxy)aniline hydrochloride” are not mentioned, anilines and their derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being studied for various applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
特性
IUPAC Name |
2-(3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDSOQMUIOXPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
amine hydrochloride](/img/structure/B3086067.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
amine hydrochloride](/img/structure/B3086077.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)